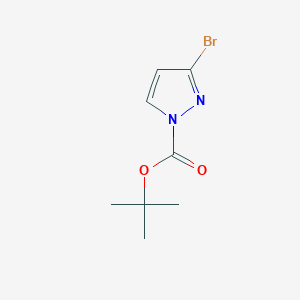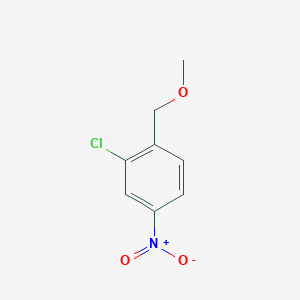
Methyl-1-(4-Aminophenyl)piperidin-4-carboxylat
Übersicht
Beschreibung
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a chemical compound . It is a piperidine derivative and has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for “Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a solid compound . Its molecular weight is 234.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wirkmechanismus
MAPC is believed to exert its effects through its interaction with various receptors in the brain and nervous system. Specifically, MAPC has been shown to act as a selective dopamine D1 receptor agonist, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that MAPC can have a range of biochemical and physiological effects in the body. For example, MAPC has been shown to increase levels of dopamine and other neurotransmitters in the brain, which may be responsible for its potential therapeutic effects. Additionally, MAPC has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MAPC in scientific research is its selectivity for dopamine D1 receptors, which allows for more targeted studies of this receptor subtype. However, there are also some limitations to using MAPC in lab experiments, such as its relatively low potency compared to other dopamine agonists.
Zukünftige Richtungen
There are several potential future directions for research on MAPC. One area of interest is the development of more potent and selective MAPC analogs for use in scientific research and drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MAPC, as well as its potential therapeutic applications in various disease states.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „Methyl-1-(4-Aminophenyl)piperidin-4-carboxylat“ gesucht, aber leider sind die spezifischen Details zu einzigartigen Anwendungen in den Suchergebnissen nicht leicht verfügbar. Diese Verbindung ist ein Piperidin-Derivat, und solche Verbindungen sind allgemein für ihre breite Palette an Anwendungen in der Pharmazie bekannt, darunter als Antikrebsmittel, antivirale Mittel, Antimalariamittel, antimikrobielle Mittel, Antimykotika, Antihypertensiva, Analgetika, Entzündungshemmer, Anti-Alzheimer-Mittel und Antipsychotika .
Eigenschaften
IUPAC Name |
methyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWCGRASUTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)












![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)